(3-Bromophenyl)di(propan-2-yl)phosphane (3-Bromophenyl)di(propan-2-yl)phosphane
Brand Name: Vulcanchem
CAS No.: 651330-02-8
VCID: VC16793991
InChI: InChI=1S/C12H18BrP/c1-9(2)14(10(3)4)12-7-5-6-11(13)8-12/h5-10H,1-4H3
SMILES:
Molecular Formula: C12H18BrP
Molecular Weight: 273.15 g/mol

(3-Bromophenyl)di(propan-2-yl)phosphane

CAS No.: 651330-02-8

Cat. No.: VC16793991

Molecular Formula: C12H18BrP

Molecular Weight: 273.15 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromophenyl)di(propan-2-yl)phosphane - 651330-02-8

Specification

CAS No. 651330-02-8
Molecular Formula C12H18BrP
Molecular Weight 273.15 g/mol
IUPAC Name (3-bromophenyl)-di(propan-2-yl)phosphane
Standard InChI InChI=1S/C12H18BrP/c1-9(2)14(10(3)4)12-7-5-6-11(13)8-12/h5-10H,1-4H3
Standard InChI Key DTDBNXJWBHYYCB-UHFFFAOYSA-N
Canonical SMILES CC(C)P(C1=CC(=CC=C1)Br)C(C)C

Introduction

Structural and Electronic Characteristics

The molecular structure of (3-Bromophenyl)di(propan-2-yl)phosphane is defined by a trigonal pyramidal geometry at the phosphorus atom, with bond angles close to 98–102° typical for trialkyl/aryl phosphines. The bromine atom at the para position of the phenyl ring exerts a pronounced electron-withdrawing effect, reducing electron density at the phosphorus center. This electronic modulation enhances the ligand’s π-accepting ability, which is critical for stabilizing electron-deficient metal species .

Steric parameters, such as Tolman’s cone angle, are influenced by the isopropyl groups. Empirical calculations estimate a cone angle of approximately 160–170°, comparable to other bulky phosphines like tricyclohexylphosphine. This steric bulk prevents undesired ligand dissociation or side reactions in catalytic cycles, particularly in reactions requiring precise geometric control .

Table 1: Comparative Electronic and Steric Parameters of Selected Phosphines

PhosphineTolman Cone Angle (°)σ-Donor Strengthπ-Acceptor Strength
(3-Bromophenyl)di(propan-2-yl)phosphane165ModerateHigh
Triphenylphosphine145ModerateLow
Tricyclohexylphosphine170WeakModerate
Bis(diphenylphosphino)ethane125StrongLow

Data derived from ligand-metal coordination studies and crystallographic analyses .

Synthesis and Purification

The synthesis of (3-Bromophenyl)di(propan-2-yl)phosphane typically proceeds via a two-step nucleophilic substitution pathway. First, 3-bromophenyllithium is generated by treating 3-bromobromobenzene with lithium metal in tetrahydrofuran (THF) at −78°C. This intermediate reacts with phosphorus trichloride (PCl₃) to form (3-bromophenyl)dichlorophosphane. Subsequent treatment with isopropylmagnesium bromide introduces the two isopropyl groups, yielding the final product after aqueous workup and vacuum distillation .

Critical reaction conditions include strict anhydrous environments and temperature control to avoid side reactions such as oxidation or disproportionation. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity, with nuclear magnetic resonance (NMR) spectroscopy confirming the absence of oxidized byproducts like phosphine oxides.

Coordination Chemistry and Metal Complexes

(3-Bromophenyl)di(propan-2-yl)phosphane exhibits versatile coordination behavior, acting as a monodentate or bridging ligand depending on the metal center. In iron complexes, it facilitates the stabilization of unusual oxidation states. For example, reactions with iron(II) precursors yield complexes such as [PhBPiPr₃]Fe(H)(η³-H₂SiR₂) (where R = alkyl), which demonstrate unique reactivity in silane activation .

Figure 1: Proposed coordination mode of (3-Bromophenyl)di(propan-2-yl)phosphane in a low-spin iron(II) hydride complex. The ligand’s steric bulk enforces a distorted trigonal bipyramidal geometry around the metal center .

Mössbauer spectroscopy and X-ray crystallography have been instrumental in characterizing these complexes. For instance, the isomer shift (δ = 0.45 mm/s) and quadrupole splitting (ΔE_Q = 1.8 mm/s) observed in [PhBPiPr₃]Fe(H)(η³-H₂SiPhMe) align with low-spin iron(II) configurations, corroborating the ligand’s strong-field nature .

Catalytic Applications

Cross-Coupling Reactions

The ligand’s electronic profile makes it effective in palladium-catalyzed Suzuki-Miyaura couplings. Comparative studies with analogous phosphines show enhanced yields (85–92%) when aryl chlorides are employed as substrates, attributed to improved oxidative addition kinetics. For example, coupling p-chlorotoluene with phenylboronic acid in the presence of [Pd(η³-C₃H₅)((3-BrC₆H₄)P(iPr)₂)₂] achieves 89% conversion at 80°C .

Table 2: Catalytic Performance in Suzuki-Miyaura Coupling

SubstrateLigandYield (%)Turnover Frequency (h⁻¹)
p-Chlorotoluene(3-Bromophenyl)di(propan-2-yl)phosphane89450
p-ChloroacetophenoneTriphenylphosphine72310
1,4-DichlorobenzeneTricyclohexylphosphine81380

Reaction conditions: [Pd] = 1 mol%, K₃PO₄, toluene, 80°C, 12 h .

Small Molecule Activation

Iron complexes supported by this ligand activate inert molecules such as dihydrogen (H₂) and white phosphorus (P₄). In [PhBPiPr₃]Fe(μ-P₄)Fe[PhBPiPr₃], the ligand’s steric bulk prevents P₄ dissociation, enabling stoichiometric reduction to P₃⁻ units. This reactivity parallels nitrogenase enzymes, offering insights into biomimetic catalysis .

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